

Second-Generation Dental Adhesives: A Comparative Review of Bond Strength

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bondlite*

Cat. No.: *B1166798*

[Get Quote](#)

A meta-analysis of in-vitro bond strength tests reveals the performance characteristics of early phosphate-based dental adhesives. This guide provides researchers, scientists, and drug development professionals with a comparative overview of second-generation adhesives, supported by experimental data and detailed methodologies.

Second-generation dental adhesives, introduced in the late 1970s and early 1980s, represented a significant step in the evolution of adhesive dentistry. These systems primarily relied on the chemical interaction between phosphate esters in the adhesive and calcium in the tooth structure, particularly within the smear layer. While largely superseded by subsequent generations offering higher bond strengths and different bonding mechanisms, understanding the performance of these early adhesives provides a valuable baseline for ongoing research and development in dental materials.

Comparative Bond Strength of Second-Generation Adhesives to Dentin

The following table summarizes the shear bond strength of select second-generation dental adhesives to dentin as reported in various in-vitro studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental protocols.

Adhesive System	Substrate	Bond Strength Test	Mean Shear Bond Strength (MPa)	Standard Deviation (SD)	Reference
Scotchbond (3M)	Canine and Molar Dentin (in vivo)	Shear Bond Strength	3	Not Reported	[1]
Scotchbond 2 (3M)	Canine Dentin (in vivo)	Shear Bond Strength	6 - 8	Not Reported	[1]
Scotchbond 2 (3M)	Human Molar Dentin	Shear Bond Strength	5.3 - 8.8	2.4 - 4.2	[2]

Experimental Protocols

The bond strength of dental adhesives is primarily evaluated through in-vitro tests such as shear bond strength and microtensile bond strength tests. The methodologies for these tests, while standardized to some extent, can have variations that influence outcomes.

Shear Bond Strength (SBS) Testing

The shear bond strength test is a commonly used method to evaluate the adhesive properties of dental materials.

Specimen Preparation:

- **Tooth Selection and Preparation:** Extracted human or animal (e.g., bovine) teeth, free of caries and defects, are used. The desired bonding surface, typically dentin, is exposed by grinding the occlusal or buccal surface with silicon carbide paper (e.g., 180-grit followed by 600-grit) under water cooling to create a standardized smear layer.[2]
- **Mounting:** The prepared tooth is embedded in a resin block (e.g., cold-cure acrylic) with the bonding surface exposed.[2]

Bonding Procedure:

- Adhesive Application: The second-generation adhesive system is applied to the prepared dentin surface according to the manufacturer's instructions. This typically involves the application of a dentin primer followed by the adhesive resin. For example, with Scotchbond 2, a dentin primer is applied for 60 seconds and then air-dried.[2]
- Composite Placement: A mold (e.g., a split Teflon mold with a specific diameter) is placed over the adhesive-coated surface, and a resin composite is incrementally packed into the mold and light-cured.[2]

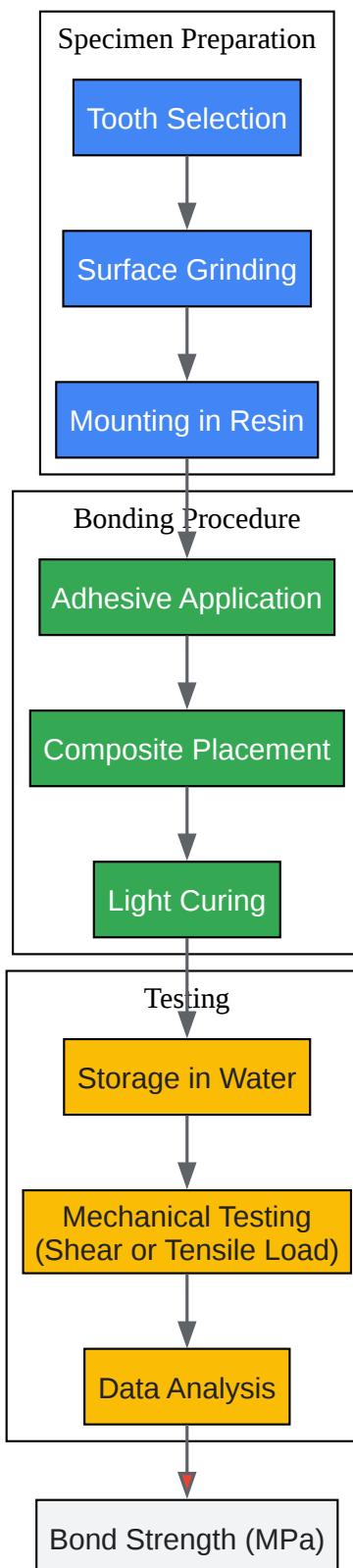
Testing:

- Storage: The bonded specimens are stored in distilled water at 37°C for a specified period, often 24 hours, to simulate oral conditions.[2]
- Shear Loading: The specimen is mounted in a universal testing machine. A shear load is applied to the base of the composite cylinder at the adhesive interface using a knife-edge rod or a wire loop at a constant crosshead speed (e.g., 0.5 mm/min) until failure occurs.[2]
- Data Calculation: The shear bond strength is calculated by dividing the load at failure (in Newtons) by the bonded surface area (in mm²), and the result is expressed in Megapascals (MPa).

Microtensile Bond Strength (μTBS) Testing

The microtensile bond strength test was developed to assess bond strength on smaller and more complex surfaces.

Specimen Preparation:


- Tooth Preparation: Similar to SBS testing, a flat dentin surface is exposed on an extracted tooth.
- Composite Buildup: The adhesive is applied to the dentin surface, followed by the buildup of a resin composite block on top.

Testing:

- Sectioning: The tooth is sectioned into multiple slabs, and these slabs are further sectioned into beams or sticks with a specific cross-sectional area (e.g., 1 mm²).
- Tensile Loading: The beams are attached to a testing machine and subjected to a tensile load until fracture.
- Data Calculation: The μ TBS is calculated by dividing the load at failure by the cross-sectional area of the beam.

Logical Workflow of Bond Strength Testing

The following diagram illustrates the general workflow for in-vitro bond strength testing of dental adhesives.

[Click to download full resolution via product page](#)

Workflow for in-vitro bond strength testing.

Concluding Remarks

Second-generation dental adhesives represented a foundational development in adhesive dentistry, primarily relying on a chemical interaction with the smear layer. The bond strengths achieved by these systems, typically in the range of 3-8 MPa, are considerably lower than those of modern adhesive systems. The data presented, derived from in-vitro studies, highlights the performance of these early materials and provides a context for the significant advancements seen in subsequent generations of dental adhesives. The detailed experimental protocols are crucial for the replication and comparison of bond strength studies, ensuring a standardized approach to the evaluation of dental adhesive performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Shear bond strength of Scotchbond in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of adhesive thickness on the shear bond strength of Scotchbond 2/Silux to dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Second-Generation Dental Adhesives: A Comparative Review of Bond Strength]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1166798#meta-analysis-of-bond-strength-tests-for-second-generation-adhesives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com